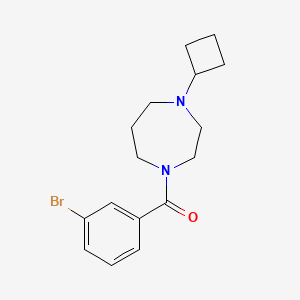

(3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone is a synthetic organic compound characterized by the presence of a bromophenyl group and a cyclobutyl-substituted diazepane ring

Métodos De Preparación

The synthesis of (3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone typically involves multi-step organic reactions. The general synthetic route includes:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.

Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via alkylation reactions using cyclobutyl halides.

Attachment of the Bromophenyl Group: The final step involves the coupling of the bromophenyl group to the diazepane ring, often through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions.

Análisis De Reacciones Químicas

(3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Aplicaciones Científicas De Investigación

(3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of (3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the diazepane ring can interact with polar residues. These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparación Con Compuestos Similares

Similar compounds to (3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone include:

(3-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.

(3-Fluorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone: Contains a fluorine atom in place of bromine.

(3-Methylphenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone: Features a methyl group instead of a halogen.

The uniqueness of this compound lies in the specific electronic and steric effects imparted by the bromine atom, which can influence its reactivity and interaction with biological targets.

Actividad Biológica

(3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone, also known by its CAS number 2319807-92-4, is a synthetic organic compound notable for its potential biological activities. The compound features a bromophenyl group and a cyclobutyl-substituted diazepane ring, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The bromophenyl moiety enhances hydrophobic interactions with target proteins, while the diazepane ring facilitates polar interactions. This dual interaction mechanism allows the compound to modulate the activity of enzymes and receptors effectively.

Research Findings

Recent studies have explored the pharmacological potential of this compound in various contexts:

- Neuropharmacology : Investigations indicate that this compound may act as a pharmacophore for neurological disorders, potentially influencing neurotransmitter systems and providing therapeutic effects against conditions such as anxiety and depression.

- Antimicrobial Activity : Preliminary tests have shown that this compound exhibits antimicrobial properties against certain bacterial strains. Its effectiveness appears to be linked to its structural configuration, which enhances its ability to penetrate bacterial membranes .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| (3-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone | Chlorine instead of Bromine | Moderate activity against similar targets |

| (3-Fluorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone | Fluorine substitution | Lower binding affinity in docking studies |

| (3-Methylphenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone | Methyl group instead of halogen | Reduced potency compared to brominated variant |

The presence of the bromine atom significantly influences the electronic properties and steric effects of the molecule, enhancing its reactivity and interaction with biological targets.

Case Studies

Case Study 1: Neuroprotective Effects

In a study investigating neuroprotective compounds, this compound was tested for its ability to protect neuronal cells from oxidative stress. Results indicated a significant reduction in cell death when exposed to oxidative agents in the presence of this compound, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Antimicrobial Testing

A comprehensive antimicrobial assay was conducted comparing this compound against several bacterial strains. The compound demonstrated notable inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentrations (MIC) lower than those observed for conventional antibiotics .

Propiedades

IUPAC Name |

(3-bromophenyl)-(4-cyclobutyl-1,4-diazepan-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2O/c17-14-5-1-4-13(12-14)16(20)19-9-3-8-18(10-11-19)15-6-2-7-15/h1,4-5,12,15H,2-3,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHPBBPVYDMWFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)C(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.